5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine
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Overview
Description
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclopentyl group, and a methyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares the chlorophenyl group but has an oxadiazole ring instead of a pyrimidine ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains the chlorophenyl group but has a thiadiazole ring and a sulfonamide group.
Uniqueness
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to the presence of the cyclopentyl group and the specific arrangement of functional groups on the pyrimidine ring. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
CAS No. |
917896-12-9 |
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Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
SMBLIAZIHAFCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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